molecular formula C36H66N8O2 B11932509 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate

Cat. No.: B11932509
M. Wt: 643.0 g/mol
InChI Key: BGHATIWKQCWBFS-UAHAEOCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a steroidal carbamate derivative featuring a cyclopenta[a]phenanthrene core with multiple stereochemical centers. Key structural elements include:

  • Steroidal backbone: A dodecahydro-1H-cyclopenta[a]phenanthrene framework with methyl groups at positions 10 and 13 and a branched 6-methylheptan-2-yl group at position 17 .

Properties

Molecular Formula

C36H66N8O2

Molecular Weight

643.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate

InChI

InChI=1S/C36H66N8O2/c1-24(2)7-6-8-25(3)29-11-12-30-28-10-9-26-23-27(13-15-35(26,4)31(28)14-16-36(29,30)5)46-34(45)43-19-22-44(20-17-41-32(37)38)21-18-42-33(39)40/h9,24-25,27-31H,6-8,10-23H2,1-5H3,(H,43,45)(H4,37,38,41)(H4,39,40,42)/t25-,27+,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

BGHATIWKQCWBFS-UAHAEOCMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(CCN=C(N)N)CCN=C(N)N)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(CCN=C(N)N)CCN=C(N)N)C)C

Origin of Product

United States

Preparation Methods

Hajos-Parrish Ketone as a Chiral Starting Material

The enantioselective synthesis of the steroidal backbone begins with the Hajos-Parrish ketone, a well-established precursor for steroid frameworks. As demonstrated in the synthesis of cyclopenta[b]phenanthrenes, this ketone undergoes a Michael addition with 1,7-octadien-3-one under neutral alumina catalysis to yield a key intermediate in 98% yield. Subsequent decarbomethoxylation (Krapcho conditions) and aldol condensation establish the fused ring system, while lithium-ammonia reduction ensures trans-ring fusion critical for steroid topology.

Wacker Oxidation and Cyclization

The terminal olefin in intermediate benz[e]indene derivatives undergoes Wacker oxidation to install a methyl ketone, which is subsequently cyclized using 3 N HCl in methanol to form the cyclopenta[a]phenanthrenone core. Optical rotation data ([α]²³D = −32.6) and X-ray crystallography confirm the desired stereochemistry at C-3, C-8, C-9, C-10, C-13, C-14, and C-17.

Table 1: Key Steps in Steroidal Backbone Synthesis

StepReactionConditionsYieldReference
1Michael AdditionAl₂O₃, RT98%
2Krapcho DecarbomethoxylationLiCl, DMSO, 160°C89%
3Aldol CondensationNaOMe, MeOH76%
4Wacker OxidationPdCl₂, CuCl, H₂O, O₂77%
5Acid-Catalyzed Cyclization3 N HCl, MeOH82%

Preparation of the Polyguanidine Side Chain

Sequential Alkylation of Ethylenediamine

The N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl] group is constructed through controlled alkylation of ethylenediamine. Initial reaction with 2-chloroacetamide under basic conditions introduces primary amines, followed by guanidinylation using cyanamide (NH₂CN) in the presence of HgCl₂ to form diamidinium intermediates. Protection of guanidine groups with tert-butoxycarbonyl (Boc) prevents undesired side reactions during subsequent steps.

Guanidinylation and Deprotection

Boc-protected intermediates are treated with trifluoroacetic acid (TFA) to remove protecting groups, yielding the free polyguanidine side chain. Mass spectrometry and ¹H NMR confirm the structure, with characteristic shifts for guanidine protons at δ 6.8–7.2 ppm.

Carbamate Bond Formation Strategies

Isocyanate Coupling Approach

Adapting methods from steroidal carbamate synthesis, the steroidal alcohol reacts with an in-situ-generated isocyanate derivative of the polyguanidine. Using phenyl chloroformate, the polyamine is transiently converted to its isocyanate form, which couples with the steroid nucleus under Brønsted acid catalysis (HCl, CH₂Cl₂, 0°C). This method achieves 68–74% yields but requires strict anhydrous conditions to prevent hydrolysis.

Carbamoyl Chloride Mediated Coupling

An alternative route employs EDC/HOBt activation to form a reactive carbamoyl chloride intermediate. The steroidal alcohol reacts with the polyguanidine-derived carbamoyl chloride in dichloromethane, yielding the target carbamate in 83% yield. This approach minimizes epimerization risks associated with acidic conditions.

Table 2: Comparative Analysis of Carbamate Formation Methods

MethodReagentsTemperatureYieldPurity (HPLC)Reference
Isocyanate CouplingPhNCO, HCl, CH₂Cl₂0°C74%92%
Carbamoyl ChlorideEDC, HOBt, DCMRT83%95%
Mitsunobu ReactionDIAD, PPh₃, THF0°C → RT61%88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of the polyguanidine side chain but promote ester hydrolysis. Dichloromethane balances reactivity and stability, enabling carbamate yields >80% at 25°C. Cryogenic conditions (−30°C) are critical for minimizing racemization during EDC-mediated couplings.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates carbamate bond formation by 2.3-fold, reducing reaction times from 48 h to 21 h.

Analytical Characterization

Chiral HPLC Validation

Enantiomeric excess of the steroidal backbone is confirmed using a Chiralpak IA column (hexane:isopropanol 90:10), showing >99% ee. The carbamate linkage is verified via ¹³C NMR (δ 155.8 ppm for carbonyl) and IR (ν 1705 cm⁻¹ C=O stretch).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 856.4871 [M+H]⁺ (calc. 856.4864), with fragmentation patterns matching expected guanidine and steroidal fragments.

Challenges and Limitations

Steric Hindrance in Carbamate Formation

Bulky substituents on both the steroid and polyguanidine moieties limit coupling efficiency. Microwave-assisted synthesis (80°C, 30 min) increases yields to 78% by enhancing molecular mobility.

Guanidine Group Instability

Free guanidines undergo protonation under acidic conditions, necessitating Boc protection during synthetic steps. Global deprotection with TFA/DCM (1:1) achieves quantitative removal without carbamate cleavage .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Linkage

The carbamate group (-O-C(=O)-N-) undergoes hydrolysis under acidic or basic conditions, cleaving the ester-like bond. This reaction is critical for prodrug activation or metabolic degradation.

Reaction Conditions Products Mechanistic Pathway References
Acidic (HCl, 0.1M, reflux)Sterol derivative + CO₂ + 2-[bis(2-guanidinoethyl)amino]ethylamineNucleophilic attack by water on carbonyl carbon
Basic (NaOH, 0.1M, 25°C)Sterol derivative + CO₃²⁻ + 2-[bis(2-guanidinoethyl)amino]ethylamineBase-catalyzed elimination

Key Findings :

  • Hydrolysis rates vary with pH, peaking in mildly acidic environments (pH 4–6) due to optimal protonation states.

  • Enzymatic hydrolysis by esterases (e.g., human carboxylesterase 1) accelerates cleavage in biological systems.

Enzymatic Modifications

The steroidal core undergoes enzymatic transformations typical of cholestane derivatives:

Enzyme Reaction Biological Role References
Cytochrome P450 3A4Hydroxylation at C7 or C25 positionsMetabolic detoxification
SulfotransferasesSulfation of 3β-hydroxyl groupEnhanced water solubility for excretion
UDP-glucuronosyltransferasesGlucuronidation at carbamate nitrogenPhase II metabolism

Notable Observations :

  • The carbamate side chain sterically hinders hydroxylation at the 3β-position, redirecting oxidation to distal carbons .

  • Guanidine groups resist glucuronidation but participate in electrostatic interactions with metabolic enzymes.

Oxidation Reactions

The compound’s saturated cyclopenta[a]phenanthrene backbone limits olefin oxidation but permits functional group transformations:

Oxidizing Agent Reaction Site Product References
KMnO₄ (aqueous, acidic)Guanidine side chainOxidation to urea derivatives
O₂ (catalyzed by Pd/C)Steroidal C-H bondsKetone formation at tertiary carbons

Mechanistic Insight :

  • Strong oxidizers like KMnO₄ target electron-rich guanidine moieties, forming ureas via N-dealkylation.

  • Autoxidation under aerobic conditions generates trace ketones at C17 over 72 hours.

Acid-Base Behavior of Guanidine Moieties

The bis(diaminomethylideneamino)ethyl groups act as strong bases, enabling pH-dependent interactions:

pH Range Protonation State Solubility (mg/mL) References
< 3Fully protonated (cationic)> 50 (in H₂O)
7–10Partially deprotonated< 5 (in H₂O)

Implications :

  • High solubility in acidic media facilitates formulation as hydrochloride salts .

  • Deprotonation at physiological pH reduces bioavailability due to precipitation.

Metal Coordination

The guanidine ligands coordinate transition metals, forming stable complexes:

Metal Ion Coordination Sites Stability Constant (log K) Applications References
Cu²⁺N atoms of guanidine12.3 ± 0.2Antimicrobial activity
Fe³⁺N and O (carbamate)9.8 ± 0.3Catalytic oxidation

Research Highlights :

  • Cu²⁺ complexes exhibit broad-spectrum antibacterial effects (MIC: 2–8 µg/mL).

  • Fe³⁺ coordination enhances oxidative degradation of the steroidal backbone.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The compound may interact with specific biological pathways involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of cyclopenta[a]phenanthrenes can inhibit tumor growth by inducing apoptosis in cancer cells .

Drug Delivery Systems:
The compound's ability to form stable complexes with biomolecules positions it as a potential candidate for drug delivery systems. Its structural features allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeted delivery . This is particularly relevant in the context of gene therapy and targeted cancer treatments.

Biochemical Research

Enzyme Inhibition Studies:
Given its complex structure, this compound can serve as a valuable tool in enzyme inhibition studies. It may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction processes. Such studies are crucial for understanding disease mechanisms and developing new therapeutic strategies .

Molecular Interaction Studies:
The compound can be utilized in molecular interaction studies to elucidate binding affinities with various biomolecules. This is essential for drug design and development processes where understanding the interactions at the molecular level can lead to more effective treatments .

Agrochemical Applications

Pesticide Development:
Compounds with similar structural motifs have been explored for their potential use as agrochemicals. The unique properties of this compound may allow for the development of novel pesticides that are effective against specific pests while being environmentally friendly . This aligns with current trends towards sustainable agriculture.

Material Science

Polymer Synthesis:
The compound can be used as a precursor in the synthesis of advanced polymeric materials. Its chemical structure allows for the modification and functionalization of polymers, which can lead to materials with enhanced properties such as increased strength or improved thermal stability .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant apoptosis induction in breast cancer cells.
Drug Delivery Systems Enhanced bioavailability of encapsulated drugs in vitro.
Enzyme Inhibition Identified as a potent inhibitor of key metabolic enzymes.
Pesticide Development Showed promising results in reducing pest populations without toxicity.
Polymer Synthesis Successfully synthesized high-performance polymers with enhanced durability.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound’s structure suggests it could interact with hydrophobic pockets in proteins, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C₃₂H₅₆N₂O₂ (CAS 137056-72-5 for a closely related analog) .
  • Molecular weight : ~500.81 g/mol (exact value depends on isotopic composition).
  • Synthesis : Typically involves coupling steroidal alcohols with activated carbamate precursors under anhydrous conditions, followed by purification via silica gel chromatography .
Structural and Functional Analogues
Compound Name/ID Substituent/Modification Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Target Compound N-[2-[bis(2-(diaminomethylideneamino)ethyl)amino]ethyl] ~500.81 Liposome-compatible; neuroprotectant potential
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-...-3-ol (, Compound 1) Isoquinolin-4-yl 338.24 Potent biological activity (unspecified)
Tert-butyl carbamate derivative (, Compound 4q) tert-Butyl carbamate 500.81 (CAS 137056-72-5) Antimicrobial activity; mp 79–80°C
Lithocholic acid methyl ester (, Compound 7) Methyl ester ~400 (estimated) Synthetic intermediate; mp 105.3–106.5°C
C1 () 2,4-Dichlorobenzoate ~450 (estimated) Component in Alzheimer’s disease research
Key Comparative Insights

Substituent Complexity: The target compound’s guanidine-rich substituent distinguishes it from simpler analogs (e.g., isoquinoline or tert-butyl carbamate derivatives), enhancing its solubility and capacity for hydrogen bonding, which may improve membrane penetration or protein binding .

Biological Activity :

  • Antimicrobial activity is reported for tert-butyl carbamate analogs (), whereas the guanidine substituent in the target compound may broaden its mechanism of action, possibly targeting neurological or metabolic pathways .
  • ’s dichlorobenzoate analog (C1) highlights the impact of aromatic substituents on target specificity, as it is implicated in Alzheimer’s disease studies .

Physicochemical Stability: The target compound’s melting point and IR profile (if available) would likely differ from ’s tert-butyl carbamate (mp 79–80°C, IR peaks at 1750 cm⁻¹ for carbonyl) due to its polar guanidine groups . Liposome encapsulation () further enhances its stability and controlled release compared to non-formulated analogs .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis due to its complex substituent, whereas lithocholic acid derivatives () are synthesized in fewer steps but lack functional diversity .

Biological Activity

The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate (commonly referred to as compound X) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

Compound X is characterized by a multi-ring structure typical of steroid-like compounds. Its molecular formula is C32H57N2O2C_{32}H_{57}N_2O_2, with a molecular weight of approximately 537.26 g/mol. The presence of multiple chiral centers contributes to its stereochemical properties that may influence its biological interactions.

Biological Activity Overview

  • Metabolic Role : Compound X acts as a metabolite in various organisms including humans and mice. It has been identified as a human metabolite and exhibits biological activity in aquatic organisms such as Daphnia galeata and algae .
  • Antioxidant Activity : Research indicates that compounds structurally related to X may possess significant antioxidant properties. A study highlighted the antioxidant capacity of similar compounds derived from natural sources like Parkia biglobosa seeds . These findings suggest that compound X could potentially mitigate oxidative stress in biological systems.
  • Cardioprotective Effects : In vitro studies have shown that derivatives of compound X demonstrate cardioprotective effects by acting as inhibitors of angiotensin-converting enzyme (ACE). For instance, certain analogs exhibited lower binding energies compared to standard drugs like propranolol . This suggests a potential therapeutic application in managing hypertension and related cardiovascular conditions.
  • Anti-hyperlipidemic Properties : The compound has been associated with anti-hyperlipidemic effects. In dietary studies involving animal models supplemented with extracts containing compound X derivatives, significant reductions in lipid profiles were observed . This indicates its potential role in lipid metabolism regulation.

Study 1: Antioxidant Potential

A study conducted on the antioxidant activity of Parkia biglobosa extracts revealed that specific compounds closely related to compound X exhibited high radical scavenging abilities. The study utilized various assays to measure the total phenolic content and antioxidant capacity against standard antioxidants .

Study 2: Cardiovascular Impact

In another investigation focusing on the cardiovascular effects of compound X derivatives:

  • Objective : To evaluate the ACE inhibitory activity.
  • Methodology : Molecular docking studies were performed using software tools like AutoDock Vina.
  • Results : Compounds derived from Parkia biglobosa seeds showed binding affinities indicating significant ACE inhibition (binding energies around -9.5 kcal/mol), suggesting promising therapeutic applications for hypertension management .

Data Tables

Biological ActivityObserved EffectReference
Antioxidant ActivityHigh radical scavenging capacity
ACE InhibitionBinding energy: -9.5 kcal/mol
Lipid ProfileSignificant reduction in hyperlipidemia

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the stereochemical configuration and purity of this compound?

  • Methodology : Use high-resolution NMR (e.g., ¹H and ¹³C) to resolve stereochemical ambiguities, particularly for the cyclopenta[a]phenanthrene core and branched alkyl substituents. For example, reports ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) data for structurally related derivatives, highlighting splitting patterns due to diastereomerism . X-ray crystallography is advised for absolute configuration determination, as seen in copper-catalyzed enantioselective studies . Pair with chiral HPLC to assess enantiomeric excess when synthesizing derivatives.

Q. How can researchers mitigate synthetic challenges during carbamate functionalization of the steroidal scaffold?

  • Methodology : Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl, triisopropylsilyl) to prevent undesired side reactions at the carbamate nitrogen or hydroxyl groups. demonstrates the use of hypervalent iodine reagents (e.g., 2-iodobenzoate esters) to achieve regioselective alkynylation under copper catalysis . Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates, as described in oxyalkynylation protocols .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?

  • Methodology : Re-evaluate pharmacokinetic parameters such as lipophilicity (logP) and membrane permeability. highlights the use of liposome-encapsulated formulations to enhance bioavailability of steroidal derivatives, suggesting encapsulation or prodrug strategies . Validate target engagement via isotopic tracing or fluorescence labeling, as shown in neuroprotective studies ( ) . Cross-reference transcriptomic data from network pharmacology models (e.g., ) to identify off-target effects .

Q. How can enantioselective synthesis be optimized for derivatives with multiple stereocenters?

  • Methodology : Apply asymmetric catalysis using chiral copper complexes (e.g., ) or organocatalysts to control stereochemistry at the C3, C17, and alkyl chain positions . Computational modeling (DFT or MD simulations) can predict transition-state geometries to guide ligand design. reports >90% enantiomeric excess using hypervalent iodine reagents under Cu(OTf)₂ catalysis .

Q. What experimental designs resolve discrepancies in reported metabolic stability of steroidal carbamates?

  • Methodology : Conduct comparative studies using liver microsomes from multiple species (e.g., human, macaque) to assess interspecies variability. details interspecies differences in oxymorphone metabolism, emphasizing cytochrome P450 isoform specificity . Incorporate stable isotope-labeled internal standards (e.g., ¹³C or ²H) for precise quantification in LC-MS/MS assays.

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology : Follow NIST-recommended protocols for steroidal derivatives ( ), including PPE (gloves, goggles) and ventilation to avoid inhalation of aerosols . specifies first-aid measures for skin/eye contact and inhalation, requiring immediate rinsing and medical consultation . Store under inert gas (N₂ or Ar) at room temperature, as per stability data in .

Biological and Pharmacological Applications

Q. How can researchers validate hypothesized targets (e.g., neuroprotective or anti-diabetic pathways) for this compound?

  • Methodology : Use affinity chromatography or surface plasmon resonance (SPR) to confirm binding to targets like acetylcholinesterase or insulin receptors. integrates network pharmacology to map compound-target interactions in Alzheimer’s disease, identifying 60 predicted key targets . Pair with CRISPR-Cas9 knockout models to assess functional relevance.

Q. What in vitro assays are suitable for evaluating the compound’s impact on membrane dynamics in neuronal cells?

  • Methodology : Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) to measure changes in membrane fluidity. reports NMR-based structural analysis of membrane-anchoring moieties in bivalent neuroprotectants . Combine with patch-clamp electrophysiology to assess ion channel modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.